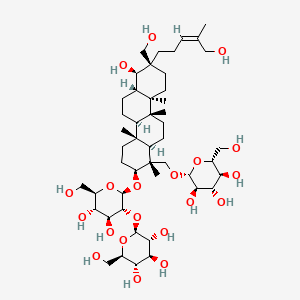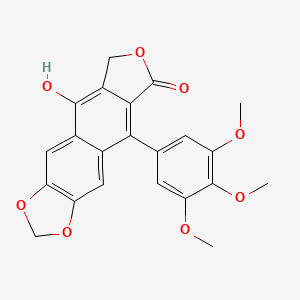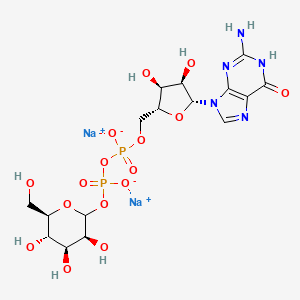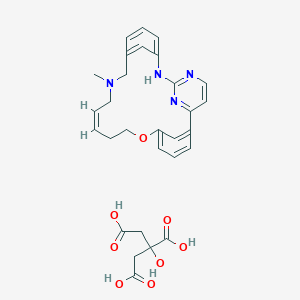
TG-02 citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zotiraciclib citrate is an orally bioavailable citrate salt form of zotiraciclib, a multi-kinase inhibitor. It is primarily known for its potential antineoplastic activity, particularly in the treatment of gliomas and glioblastomas . Zotiraciclib was discovered in Singapore by S*BIO Pte Ltd and falls under the category of small molecule macrocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zotiraciclib involves the formation of a macrocyclic structure. The key steps include the cyclization of a linear precursor and subsequent functionalization to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of zotiraciclib citrate involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Zotiraciclib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Zotiraciclib citrate has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as cell cycle regulation and apoptosis.
Medicine: Primarily researched for its potential in treating cancers, particularly gliomas and glioblastomas. .
Mechanism of Action
Zotiraciclib exerts its effects by inhibiting multiple kinases, including cyclin-dependent kinase subtypes 1, 2, 7, and 9, Janus-associated kinase 2 (JAK2), and FMS-related tyrosine kinase 3 (FLT3) . The inhibition of CDK9 is particularly significant as it prevents the phosphorylation of RNA polymerase II, leading to the depletion of Myc and other short-lived survival proteins . This results in the induction of apoptosis and inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Alvocidib: Another CDK9 inhibitor used in the treatment of acute myeloid leukemia.
Atuveciclib: A CDK9 inhibitor under investigation for similar applications.
Uniqueness
Zotiraciclib is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating brain cancers such as glioblastomas and diffuse intrinsic pontine gliomas . Its multi-kinase inhibition profile also sets it apart from other compounds that may target only a single kinase .
Properties
CAS No. |
1204918-73-9 |
|---|---|
Molecular Formula |
C29H32N4O8 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene |
InChI |
InChI=1S/C23H24N4O.C6H8O7/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b3-2+; |
InChI Key |
NWYDRHSNEATNRI-SQQVDAMQSA-N |
Isomeric SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


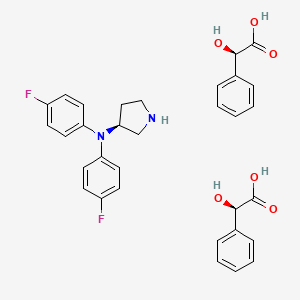
![N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide](/img/structure/B10830185.png)
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane](/img/structure/B10830195.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)
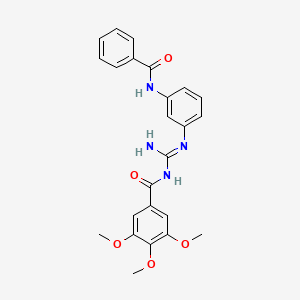
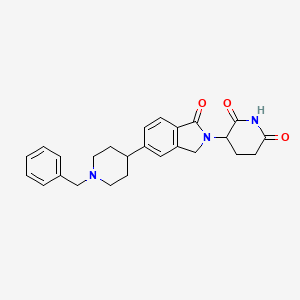

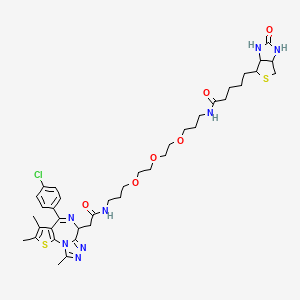
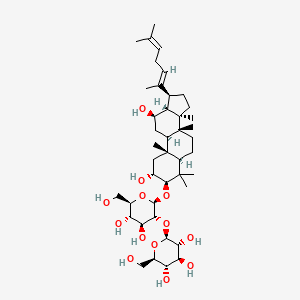
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
